4-(Cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structural features, including a pyrrole ring, a cyclopropylcarbonyl group, and a tetrahydro-2-furanylmethyl substituent. The compound is primarily studied for its potential pharmaceutical applications, particularly as a pyruvate kinase activator, which can have implications in metabolic disorders and cancer therapy .
The synthesis of 4-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can be achieved through several methods, typically involving multi-step organic reactions. A common synthetic route involves the following steps:
Technical parameters such as reaction temperature, solvent choice (e.g., tetrahydrofuran), and reaction time are critical for optimizing yield and purity during each synthetic step .
The molecular structure of 4-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can be represented as follows:
The structure features a pyrrole ring that is substituted at the 1-position with a tetrahydro-2-furanylmethyl group and at the 4-position with a cyclopropylcarbonyl group. The presence of these substituents influences both the electronic properties and steric hindrance around the pyrrole nitrogen, potentially affecting its reactivity and biological activity.
4-(Cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide participates in various chemical reactions typical for amides and heterocycles:
These reactions are significant for modifying the compound for further studies or applications in medicinal chemistry .
The mechanism of action for 4-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide primarily revolves around its role as a pyruvate kinase activator. Pyruvate kinase is an essential enzyme in glycolysis that catalyzes the conversion of phosphoenolpyruvate to pyruvate while generating ATP.
The compound likely enhances enzyme activity by stabilizing its active form or increasing substrate affinity, thereby promoting glycolytic flux. This mechanism may have therapeutic implications in conditions where enhanced glycolysis is beneficial, such as in certain cancers where metabolic reprogramming occurs .
The physical and chemical properties of 4-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide include:
Additional properties such as boiling point, refractive index, and spectral data (NMR, IR) would provide further insights into its characteristics but require empirical measurement or literature references for precise values .
4-(Cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has potential applications in:
Pyrrole derivatives have evolved from natural product inspirations to synthetically refined therapeutic agents. Early examples like the antimicrobial prodigiosins demonstrated the scaffold’s bioactivity potential, prompting systematic exploration of substituent effects. Key structural features influencing bioactivity include:
Table 1: Evolution of Bioactive Pyrrole-2-Carboxamide Derivatives
Compound | Key Modifications | Bioactivity |
---|---|---|
Cyclopropylmethyl 1H-pyrrole-2-carboxylate [3] | Cyclopropyl ester at C2 | Antibacterial scaffold |
1-(Fur-2-ylmethyl)-2-formyl-pyrrole [5] | Furanylmethyl at N1; formyl at C2 | Antimicrobial precursor |
4-(2-Chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide [6] | Chloroacetyl at C4; methyl at N1 | Versatile synthetic intermediate |
The progression toward 4-(cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide reflects strategic incorporation of sterically constrained motifs to improve target specificity and pharmacokinetic profiles. Unlike early derivatives with simple alkyl chains, modern analogs employ bicyclic and sp³-rich substituents to reduce off-target effects [3] [5].
Mycobacterial membrane protein large 3 (MmpL3) represents a validated therapeutic target for tuberculosis, responsible for transporting trehalose monomycolate—an essential component of the mycobacterial cell wall. Inhibiting MmpL3 disrupts cell wall integrity, leading to bacterial death. Pyrrole-2-carboxamides demonstrate exceptional promise here due to their:
Table 2: Key Structural Features Enabling MmpL3 Inhibition
Structural Element | Role in MmpL3 Inhibition | Evidence from Analogs |
---|---|---|
Pyrrole-2-carboxamide core | Forms H-bonds with Asp645/Tyr646 | Critical for binding pocket occupancy |
C4 Carbonyl substituent | Enhances hydrophobic pocket binding | Cyclopropylcarbonyl optimizes steric fit |
N-(Tetrahydrofuranmethyl) group | Positions compound in transporter channel | Saturated furan reduces metabolism |
Patent data (EP0682663B1/US5686486A) reveals that bicyclic oxygen-nitrogen heterocycles analogous to this compound’s tetrahydrofuranmethyl group significantly enhance antimycobacterial activity [2] [4]. The compound’s molecular framework (C₁₄H₁₈N₂O₃) aligns with established MmpL3 inhibitors, featuring optimal ClogP (2.8-3.5) and polar surface area (70-90 Ų) for mycobacterial penetration [1] [4].
The strategic integration of the 4-(cyclopropylcarbonyl) and tetrahydrofuranmethyl motifs addresses dual objectives: optimizing target engagement and enhancing drug-like properties.
4-(Cyclopropylcarbonyl) Rationale:
Tetrahydrofuranmethyl Rationale:
Table 3: Comparative Analysis of Substituent Contributions
Parameter | Cyclopropylcarbonyl | Tetrahydrofuranmethyl | Synergistic Effect |
---|---|---|---|
Molecular Weight (g/mol) | +96 (vs. H) | +101 (vs. H) | Total MW 279.3 [1] |
cLogP | +0.9 | +0.3 | Balanced cLogP ≈2.5 |
H-bond capacity | Acceptor: 1; Donor: 0 | Acceptor: 1; Donor: 0 | Complementary acceptor sites |
Metabolic liability | Low (aliphatic oxidation) | Low (no furan ring oxidation) | Enhanced hepatic stability |
This dual-modification approach yields a compound with >10-fold improved MmpL3 inhibition (IC₅₀ < 0.1 μM) over simpler N-alkyl pyrroles. X-ray crystallography of analogs confirms simultaneous engagement of both motifs within distinct subpockets of MmpL3’s transmembrane domain [2] [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7